5,7-dibromo-1-methyl-3H-indol-2-one
Description
5,7-Dibromo-1-methyl-3H-indol-2-one is a halogenated indole derivative characterized by bromine substituents at positions 5 and 7 of the indole ring, a methyl group at position 1, and a ketone moiety at position 2. Its molecular formula is C₉H₇Br₂NO, with a molecular weight of 305.97 g/mol.
Properties
CAS No. |
100831-26-3 |
|---|---|
Molecular Formula |
C9H7Br2NO |
Molecular Weight |
304.97 g/mol |
IUPAC Name |
5,7-dibromo-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H7Br2NO/c1-12-8(13)3-5-2-6(10)4-7(11)9(5)12/h2,4H,3H2,1H3 |
InChI Key |
RPILJMKHMRFONN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C(=CC(=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-1-methyl-3H-indol-2-one typically involves the bromination of 1-methylindole. The process includes the following steps:
Bromination: 1-methylindole is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, to introduce bromine atoms at the 5 and 7 positions.
Cyclization: The brominated intermediate undergoes cyclization to form the indole ring structure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-dibromo-1-methyl-3H-indol-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of bromine atoms, it can undergo nucleophilic aromatic substitution reactions where a nucleophile replaces a bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted indole derivatives where the bromine atoms are replaced by other functional groups.
Hydrolysis: The major products include ring-opened intermediates and carboxylic acids.
Scientific Research Applications
5,7-dibromo-1-methyl-3H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-dibromo-1-methyl-3H-indol-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 5,7-dibromo-1-methyl-3H-indol-2-one and analogous indole derivatives:
Key Findings:
Substituent Effects: Bromine Position: Bromine at positions 5 and 7 (target compound) creates a sterically crowded environment compared to mono-brominated analogs (e.g., 5-bromo-3,3-dimethyl-1H-indol-2-one). This reduces nucleophilic attack susceptibility but may hinder synthetic accessibility . Methyl vs.
Electronic Properties: The dual bromine atoms in the target compound significantly lower electron density on the indole ring compared to non-halogenated derivatives (e.g., 1-methyl-1H-indol-5-amine, mp 103°C ). This electron-withdrawing effect may stabilize intermediates in electrophilic substitution reactions.
Biological Relevance: Compounds with imidazolone or propenone side chains (e.g., and ) exhibit expanded pharmacological profiles, such as antimicrobial or fluorescent properties, whereas the target compound’s simpler structure may prioritize kinase inhibition or cytotoxicity .
Synthetic Challenges: Introducing bromine at positions 5 and 7 requires regioselective bromination, often using Br₂/FeBr₃ or N-bromosuccinimide (NBS), which can compete with undesired positions. In contrast, mono-brominated derivatives (e.g., 5-bromo-3,3-dimethyl-1H-indol-2-one) are more straightforward to synthesize .
Research Implications
The structural uniqueness of this compound positions it as a promising scaffold for drug discovery, particularly in designing inhibitors for bromodomain-containing proteins or halogen-bonding interactions. Comparative studies with dimethyl or amino-substituted analogs highlight trade-offs between steric effects, solubility, and target engagement.
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